Norcotinine
Overview
Description
Norcotinine is a minor metabolite of nicotine, a well-known alkaloid found in tobacco products. It is formed through the biotransformation of nicotine in the brain and liver. This compound, along with other metabolites like cotinine and nornicotine, plays a role in the pharmacological effects of nicotine, particularly in cognitive functions and neuroprotection .
Preparation Methods
Synthetic Routes and Reaction Conditions: Norcotinine can be synthesized through the oxidation of nornicotine. The process typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide under controlled conditions. The reaction is carried out in an aqueous or organic solvent, and the product is purified through crystallization or chromatography .
Industrial Production Methods: Industrial production of this compound is not as common as other nicotine metabolites. it can be produced on a larger scale using similar oxidation methods, with careful control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of industrial production .
Types of Reactions:
Oxidation: this compound can undergo further oxidation to form various derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction of this compound can yield nornicotine, which is a precursor in the synthesis of other nicotine metabolites.
Substitution: this compound can participate in substitution reactions, particularly nucleophilic substitution, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Water, ethanol, acetone.
Major Products Formed:
Oxidation Products: Various oxidized derivatives of this compound.
Reduction Products: Nornicotine and other reduced forms.
Substitution Products: Compounds with substituted functional groups depending on the nucleophile used
Scientific Research Applications
Norcotinine has several applications in scientific research:
Neuropharmacology: It is studied for its effects on cognitive functions and neuroprotection.
Toxicology: Research on this compound helps in understanding the metabolism and toxicity of nicotine and its derivatives.
Analytical Chemistry: this compound is used as a marker in the analysis of nicotine metabolism in biological samples, particularly in studies related to smoking cessation and nicotine exposure.
Mechanism of Action
Norcotinine exerts its effects primarily through interaction with nicotinic acetylcholine receptors in the brain. These receptors are ionotropic and mediate the release of neurotransmitters such as dopamine, serotonin, and glutamate. This compound’s binding to these receptors influences cognitive functions, including learning and memory. The activation of the Akt/GSK3/synaptophysin pathway is also involved in its neuroprotective effects .
Comparison with Similar Compounds
Cotinine: Another major metabolite of nicotine, known for its procognitive effects and neuroprotection.
Nornicotine: A precursor in the synthesis of norcotinine, with similar pharmacological properties.
Trans-3’-Hydroxycotinine: A hydroxylated derivative of cotinine, involved in nicotine metabolism.
Comparison:
Cotinine vs. This compound: Both compounds have neuroprotective properties, but cotinine is more extensively studied and has a more significant impact on cognitive functions.
Nornicotine vs. This compound: Nornicotine is a precursor to this compound and shares similar pharmacological effects, but this compound is less abundant.
Trans-3’-Hydroxycotinine vs. This compound: Trans-3’-Hydroxycotinine is another metabolite involved in nicotine metabolism, but its effects are less pronounced compared to this compound
This compound’s unique properties and its role in nicotine metabolism make it a compound of interest in various fields of scientific research, particularly in understanding the pharmacological effects of nicotine and its metabolites.
Properties
IUPAC Name |
5-pyridin-3-ylpyrrolidin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O/c12-9-4-3-8(11-9)7-2-1-5-10-6-7/h1-2,5-6,8H,3-4H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXFANIORDKRCCA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC1C2=CN=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10864736 | |
Record name | Norcotinine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10864736 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Norcotinine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001297 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
17708-87-1, 17114-40-8 | |
Record name | (±)-Norcotinine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17708-87-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Norcotinine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017114408 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Norcotinine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10864736 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-pyridin-3-ylpyrrolidin-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 5-(3-Pyridinyl)-2-pyrrolidinone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Norcotinine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001297 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.